

Structural Analysis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Fmoc-1-amino-1-cycloheptanecarboxylic acid</i>
Cat. No.:	B067878

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a crucial building block in modern peptide synthesis, prized for the unique conformational constraints imparted by its seven-membered cycloheptyl ring. This technical guide provides a comprehensive overview of its structural features, physicochemical properties, and its role in the development of novel peptide-based therapeutics. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document compiles known data from chemical suppliers and analogous structures to offer a thorough structural analysis. This guide also presents generalized experimental protocols for the characterization of Fmoc-protected amino acids, which are applicable to the title compound.

Introduction

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. **Fmoc-1-amino-1-cycloheptanecarboxylic acid**, a derivative of a cyclic α -amino acid, introduces a unique seven-membered ring into the peptide backbone. This cycloheptyl moiety imparts significant conformational rigidity, influencing the secondary

structure of peptides and potentially leading to more potent and selective drug candidates. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward integration into solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

A summary of the known physicochemical properties of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

Table 1: Physicochemical Properties of **Fmoc-1-amino-1-cycloheptanecarboxylic acid**

Property	Value
Chemical Formula	C ₂₃ H ₂₅ NO ₄
Molecular Weight	379.45 g/mol
CAS Number	188751-56-6
Appearance	White powder
Melting Point	188-199 °C
Purity (typical)	≥99% (HPLC)
Storage Conditions	0-8 °C

Structural and Conformational Analysis

A definitive crystal structure of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** is not available in the public domain. Therefore, a detailed table of bond lengths, bond angles, and torsion angles cannot be provided at this time. However, insights into its structure can be gleaned from the known geometries of its constituent parts: the Fmoc group, the carboxylic acid group, the amino group, and the cycloheptane ring.

The cycloheptane ring is known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The substitution at the C1 position with both an amino and a carboxylic acid group, along with the bulky Fmoc protecting group, will significantly influence this conformational preference. Computational

modeling would be required to predict the most likely low-energy conformations of the entire molecule.

Below is a diagram illustrating the chemical structure of **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.

Caption: Chemical structure of **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.

Spectroscopic Data Analysis (General)

While specific, assigned spectra for **Fmoc-1-amino-1-cycloheptanecarboxylic acid** are not readily available in the literature, a general analysis based on the functional groups present can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex. The aromatic protons of the fluorenyl group would appear in the downfield region (typically 7.2-7.8 ppm). The CH and CH_2 protons of the Fmoc group would also be present. The cycloheptane ring protons would likely appear as a series of broad, overlapping multiplets in the aliphatic region (around 1.2-2.5 ppm). The N-H proton would be a broad singlet, and the carboxylic acid proton would be a very broad singlet far downfield (often >10 ppm), though its observation can be solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid. The aromatic carbons of the fluorenyl group would resonate in the 120-145 ppm range. The aliphatic carbons of the cycloheptane ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm^{-1} .
- C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, just below 3000 cm^{-1} .

- Two distinct C=O stretching bands: one for the urethane carbonyl of the Fmoc group (around 1720 cm^{-1}) and one for the carboxylic acid carbonyl (around 1700 cm^{-1}).
- N-H bending vibration around 1520 cm^{-1} .
- C-O stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 379.45 or 380.46, respectively. Common fragmentation patterns would involve the loss of the Fmoc group (or parts of it) and cleavage of the cycloheptane ring.

Experimental Protocols (General)

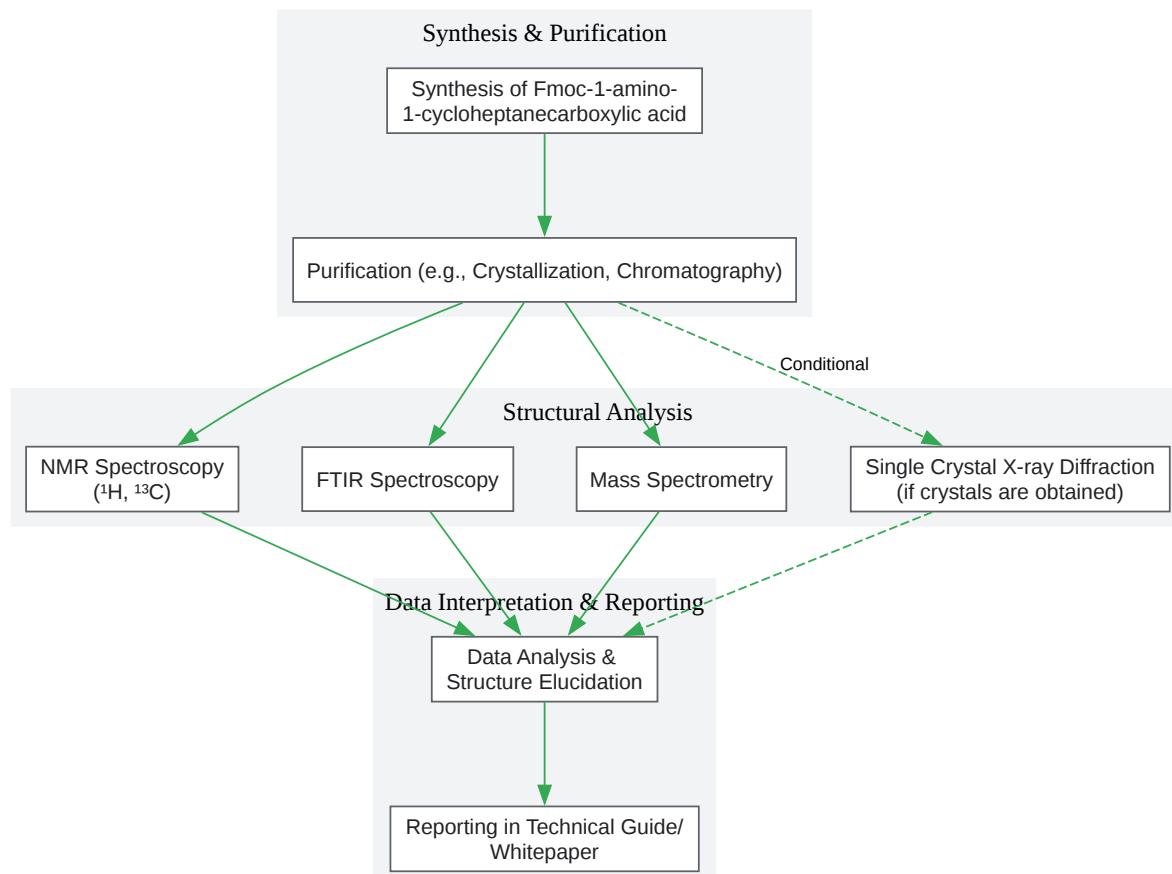
The following are generalized protocols for the characterization of Fmoc-protected amino acids. Specific parameters may need to be optimized for **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.


- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: Perform a background scan of the empty sample holder or KBr pellet.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Acquire the mass spectrum in the desired mass range.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a novel Fmoc-amino acid like **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and structural analysis of Fmoc-amino acids.

Applications in Drug Development

The incorporation of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** into peptides can lead to several advantageous properties for drug development:

- **Conformational Rigidity:** The cycloheptane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
- **Increased Stability:** The non-natural amino acid can confer resistance to enzymatic degradation, thereby increasing the *in vivo* half-life of the peptide therapeutic.
- **Modulation of Physicochemical Properties:** The cyclic structure can influence the lipophilicity and other physicochemical properties of the peptide, potentially improving its pharmacokinetic profile.

Conclusion

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a valuable synthetic tool for peptide chemists and drug developers. While a detailed, experimentally determined three-dimensional structure is currently lacking in the public literature, its constituent parts and the general characteristics of Fmoc-amino acids provide a solid foundation for understanding its structural and chemical properties. Further research, including single-crystal X-ray diffraction and detailed 2D NMR studies, would be highly beneficial to fully elucidate its conformational preferences and provide a more complete structural picture for its application in rational peptide design.

- To cite this document: BenchChem. [Structural Analysis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067878#structural-analysis-of-fmoc-1-amino-1-cycloheptanecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com